molecular formula C35H30O11 B3064171 Kuwanon L CAS No. 88524-65-6

Kuwanon L

Cat. No.: B3064171
CAS No.: 88524-65-6
M. Wt: 626.6 g/mol
InChI Key: ZEZOBFSLMMTYFF-HQSFFLIMSA-N
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Description

Kuwanon L is a natural phenolic compound belonging to the class of flavonoids. It is primarily found in the root bark of the mulberry tree (Morus alba). This compound has garnered significant attention due to its unique structural properties and potential biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Scientific Research Applications

Kuwanon L has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon L is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. This reaction is characteristic of the Diels-Alder type adducts found in moraceous plants . The synthetic process involves the use of specific catalysts and controlled reaction conditions to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the root bark of Morus alba. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Kuwanon L undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .

Mechanism of Action

Kuwanon L exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Kuwanon L is part of a group of flavonoids known as Diels-Alder type adducts. Similar compounds include:

Uniqueness of this compound: this compound stands out due to its potent inhibition of HIV-1 integrase and its ability to inhibit viral replication. Its unique structural properties and diverse biological activities make it a valuable compound for further research and development .

Properties

CAS No.

88524-65-6

Molecular Formula

C35H30O11

Molecular Weight

626.6 g/mol

IUPAC Name

(2S)-2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C35H30O11/c1-15-8-22(19-4-2-16(36)10-25(19)40)31(34(44)20-5-3-17(37)11-26(20)41)23(9-15)32-24(39)7-6-21(35(32)45)29-14-28(43)33-27(42)12-18(38)13-30(33)46-29/h2-7,9-13,22-23,29,31,36-42,45H,8,14H2,1H3/t22-,23-,29-,31-/m0/s1

InChI Key

ZEZOBFSLMMTYFF-HQSFFLIMSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

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